2,5-Diazabicyclo[2.2.2]octane-3,6-dione
Overview
Description
2,5-Diazabicyclo[2.2.2]octane-3,6-dione is a chemical compound with the molecular formula C6H8N2O2 . It has a molecular weight of 140.14 .
Synthesis Analysis
The synthesis of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione involves the resolution of enantiomers via diastereomeric salts with a chiral amine . The absolute configuration of the compound was established by decarboxylation and transformation into the parent dilactam .Molecular Structure Analysis
The molecular structure of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione has been determined . The compound has a bicyclic structure with two nitrogen atoms and two carbonyl groups .Chemical Reactions Analysis
The compound undergoes selective methanolysis, which is a key step in a synthetic procedure leading to 4-amino-6-oxo-2-piperidinecarboxylate systems . This reaction seems to be primarily governed by steric hindrance caused by the substituents at the 1- and 4-bridgehead positions of the dione .Physical And Chemical Properties Analysis
The compound has a molecular weight of 140.14 g/mol . It has two hydrogen bond donor counts and two hydrogen bond acceptor counts . The compound has a topological polar surface area of 58.2 Ų .Scientific Research Applications
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Organic Chemistry
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Rotational Dynamics
- DABCO is used in the study of rotational dynamics in isomorphous halogen-bonded co-crystals .
- The rotational dynamics of DABCO in these co-crystals follow a six-fold potential energy surface with three lowest energy minima .
- The activation energy of these co-crystals is among the lowest reported in the field of amphidynamic crystals .
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Fluorescence Microscopy
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Dye Lasers
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Polyurethane Catalyst
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Balis-Hillman Reaction Catalyst
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Synthesis of Functional Groups
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Preparation of 1,4-Disubstituted Piperazines
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Source of SO2
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Electrophilic Fluorinating Agent
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Nucleophilic Catalyst
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Lewis Base
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Synthesis of Isothiocyanate, Amide, and Ester
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Catalyst for Morita–Baylis–Hillman and Knoevenagel Reactions
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Preparation of 1,4-Disubstituted Piperazines
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Source of SO2
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Electrophilic Fluorinating Agent
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Lewis Base
Future Directions
properties
IUPAC Name |
2,5-diazabicyclo[2.2.2]octane-3,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-3-1-2-4(8-5)6(10)7-3/h3-4H,1-2H2,(H,7,10)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSCFPAFAMAAHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC1C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60511521 | |
Record name | 2,5-Diazabicyclo[2.2.2]octane-3,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60511521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diazabicyclo[2.2.2]octane-3,6-dione | |
CAS RN |
1004-98-4 | |
Record name | 2,5-Diazabicyclo[2.2.2]octane-3,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60511521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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